Carbonic Anhydrase Inhibition: 2-Amino-Substituted Benzohydrazide Derivatives Demonstrate Sub-Micromolar Potency, Dramatically Outperforming Unsubstituted Benzhydrazide
The 2-amino substitution on the benzohydrazide scaffold is a critical determinant for potent carbonic anhydrase (CA) inhibition. A derivative containing the 2-amino group, specifically 2-amino-3-nitrobenzohydrazide, achieved IC₅₀ values of 0.030 μM against hCA-I and 0.047 μM against hCA-II [1]. In contrast, unsubstituted benzhydrazide derivatives evaluated in parallel systems exhibit substantially weaker inhibition, with reported IC₅₀ values of 200 μM and 330 μM for bis-Schiff base derivatives [2]. This represents an approximately 4,000- to 6,600-fold difference in inhibitory potency, underscoring the essential contribution of the ortho-amino group to target engagement.
| Evidence Dimension | hCA-I and hCA-II enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | hCA-I IC₅₀ = 0.030 μM; hCA-II IC₅₀ = 0.047 μM (as 2-amino-3-nitrobenzohydrazide derivative) |
| Comparator Or Baseline | Unsubstituted benzhydrazide derivatives: hCA inhibition IC₅₀ = 200–330 μM |
| Quantified Difference | Approximately 4,000- to 6,600-fold more potent inhibition |
| Conditions | In vitro enzyme inhibition assay using human carbonic anhydrase isozymes isolated from erythrocytes |
Why This Matters
For researchers targeting carbonic anhydrase in glaucoma, hypertension, or oncology applications, selecting a 2-aminobenzhydrazide-derived scaffold rather than an unsubstituted benzhydrazide analog enables sub-micromolar potency, drastically reducing the required screening concentrations and improving hit-to-lead efficiency.
- [1] Korkmaz, I.N., et al. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Letters in Drug Design & Discovery, 2022, 18(5). View Source
- [2] Çalışkan, B., et al. Synthesis of some new 1,2,4-triazole derivatives, investigation of their fluorescence properties and biological activities. Marmara Pharmaceutical Journal, 2017, 21(4), 933-942. View Source
